2-Chloro-6-(2-methoxyethyl)quinazoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11ClN2O |
|---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
2-chloro-6-(2-methoxyethyl)quinazoline |
InChI |
InChI=1S/C11H11ClN2O/c1-15-5-4-8-2-3-10-9(6-8)7-13-11(12)14-10/h2-3,6-7H,4-5H2,1H3 |
InChI Key |
NKEMLJAJJUPSSG-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=CC2=CN=C(N=C2C=C1)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Chloro 6 2 Methoxyethyl Quinazoline and Analogues
General Synthetic Strategies for Quinazoline (B50416) Core Structures
The construction of the quinazoline ring system can be achieved through a variety of synthetic routes, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.
Cyclocondensation and Annulation Reactions
Cyclocondensation and annulation reactions are fundamental to the synthesis of the quinazoline core. These methods typically involve the formation of the pyrimidine (B1678525) ring onto a pre-existing benzene (B151609) ring.
One of the most common approaches is the reaction of an anthranilic acid derivative with a one-carbon source, such as formamide (B127407), formic acid, or orthoesters. For instance, the condensation of anthranilic acid with an appropriate amine and an orthoester can yield 3-substituted quinazolin-4(3H)-ones. Microwave irradiation has been shown to accelerate these reactions, often providing better yields in shorter reaction times. acs.org
Annulation reactions, which involve the formation of a ring through the joining of two ends of a chain, are also widely employed. A notable example is the copper-mediated tandem C(sp²)–H amination and annulation of benzamides and amidines to construct quinazolin-4(1H)-one frameworks. nih.gov Rhodium-catalyzed C–H activation and annulation of N-arylamidines with cyclopropenones represents a more recent and atom-economical approach to synthesize 4-ethenyl quinazolines. organic-chemistry.org
The following table summarizes key aspects of cyclocondensation and annulation reactions for quinazoline synthesis.
| Reaction Type | Starting Materials | Reagents/Catalysts | Key Features |
| Cyclocondensation | Anthranilic acid, amine, orthoester | Microwave irradiation, Brønsted acidic ionic liquids | Rapid, solvent-free conditions, good yields |
| Annulation | Benzamides, amidines | Copper catalysts | Tandem C-H amination and annulation |
| Annulation | N-arylamidines, cyclopropenones | Rhodium catalysts | High atom efficiency, mild conditions |
Nucleophilic Substitution Reactions on Halogenated Quinazolines
Halogenated quinazolines, particularly 2- and 4-chloroquinazolines, are versatile intermediates for the synthesis of a wide array of functionalized derivatives. The chlorine atoms at these positions are susceptible to nucleophilic aromatic substitution (SNAr) by various nucleophiles, including amines, alcohols, and thiols.
The reactivity of the C4 position in 2,4-dichloroquinazolines is generally higher than that of the C2 position. stackexchange.comnih.gov This regioselectivity allows for the sequential introduction of different nucleophiles. For example, treatment of 2,4-dichloroquinazoline (B46505) with an amine under mild conditions typically results in the selective substitution of the C4-chloro group. stackexchange.comnih.gov Subsequent reaction under harsher conditions can then substitute the C2-chloro group. stackexchange.com This differential reactivity is crucial for the controlled synthesis of 2,4-disubstituted quinazolines. stackexchange.comnih.gov
The choice of solvent, temperature, and base can significantly influence the outcome of these substitution reactions. Microwave irradiation has been effectively used to accelerate N-arylation reactions of 4-chloroquinazolines, leading to the efficient synthesis of 4-anilinoquinazoline (B1210976) derivatives. nih.gov
One-Pot and Multicomponent Synthesis Approaches
One-pot and multicomponent reactions (MCRs) have emerged as powerful tools in modern organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. Several such strategies have been developed for the synthesis of quinazoline derivatives.
A facile one-pot condensation reaction for the synthesis of quinazolinone derivatives involves the in-situ generation of an amine from ammonia, leading to the formation of four new C-N bonds in good to excellent yields. rsc.org Another example is the copper-catalyzed one-pot synthesis of 2-substituted quinazolinones from aldehydes, benzyl (B1604629) alcohols, or methyl arenes and 2-bromobenzamide. acs.org
Multicomponent reactions, where three or more starting materials react to form a single product, are particularly attractive for creating diverse libraries of compounds. The Ugi four-component reaction (Ugi-4CR) has been successfully employed in a two-step protocol to generate polycyclic quinazolinones. nih.gov
Targeted Synthesis of 2-Chloro-6-(2-methoxyethyl)quinazoline
The synthesis of the specific target molecule, this compound, is not explicitly detailed in the literature. However, a plausible synthetic route can be devised based on the general methodologies described above and the synthesis of analogous substituted quinazolines.
Precursor Synthesis and Halogenation Strategies
A logical approach to the synthesis of this compound would begin with a suitably substituted aniline (B41778) precursor.
Proposed Synthetic Route:
Starting Material: The synthesis could commence with 4-(2-methoxyethyl)aniline (B118675). This starting material contains the desired 2-methoxyethyl group at the para position, which will correspond to the 6-position of the final quinazoline ring.
Formation of the Quinazolinone Core: The 4-(2-methoxyethyl)aniline can undergo cyclocondensation to form the quinazolinone ring. A common method is the reaction with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide, followed by cyclization in the presence of a dehydrating agent like concentrated sulfuric acid to yield 6-(2-methoxyethyl)isatin. Subsequent treatment with a base and hydrogen peroxide would lead to the formation of 5-(2-methoxyethyl)anthranilic acid. This anthranilic acid derivative can then be cyclized with formamide or formic acid to produce 6-(2-methoxyethyl)quinazolin-4(3H)-one .
Halogenation: The final step to obtain the target molecule involves the chlorination of the quinazolinone intermediate. The 6-(2-methoxyethyl)quinazolin-4(3H)-one can be treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅) to yield This compound . This type of chlorination is a standard procedure for converting quinazolin-4-ones into 2-chloroquinazolines. researchgate.netgoogle.com
The following table outlines the proposed precursor synthesis and halogenation strategy.
| Step | Reaction | Starting Material | Reagents | Intermediate/Product |
| 1 | Formation of Anthranilic Acid Derivative | 4-(2-methoxyethyl)aniline | Chloral hydrate, hydroxylamine, H₂SO₄, NaOH, H₂O₂ | 5-(2-methoxyethyl)anthranilic acid |
| 2 | Cyclization | 5-(2-methoxyethyl)anthranilic acid | Formamide or Formic Acid | 6-(2-methoxyethyl)quinazolin-4(3H)-one |
| 3 | Halogenation | 6-(2-methoxyethyl)quinazolin-4(3H)-one | POCl₃ / PCl₅ | This compound |
Introduction of the 2-Methoxyethyl Moiety at C-6 Position
An alternative strategy for the synthesis of this compound involves the introduction of the 2-methoxyethyl group at a later stage of the synthesis, for example, onto a pre-formed 6-halo-2-chloroquinazoline core.
This approach would offer greater flexibility and could be achieved through modern cross-coupling reactions.
Alternative Synthetic Strategy:
Preparation of a 6-Halo-2-chloroquinazoline: The synthesis would start from a commercially available 4-bromo- or 4-iodoaniline. Following a similar cyclization and chlorination sequence as described in 2.2.1, one could obtain 6-bromo-2-chloroquinazoline or 6-iodo-2-chloroquinazoline .
Cross-Coupling Reaction: The 2-methoxyethyl group can then be introduced at the C-6 position via a palladium-catalyzed cross-coupling reaction. A Suzuki-Miyaura coupling using (2-methoxyethyl)boronic acid or its ester derivative would be a suitable choice. nih.gov Alternatively, other cross-coupling reactions could also be employed.
This late-stage functionalization approach is highly convergent and allows for the synthesis of a variety of 6-substituted quinazolines from a common intermediate.
Optimization of Reaction Conditions and Yields
The synthesis of this compound typically proceeds through a two-step sequence: the formation of the corresponding quinazolin-4(3H)-one, followed by chlorination. The optimization of this process is crucial for achieving high yields and purity, which is essential for its application in medicinal chemistry.
A plausible and efficient route to obtaining the precursor, 6-(2-methoxyethyl)quinazolin-4(3H)-one, involves the condensation of 2-amino-5-(2-methoxyethyl)benzoic acid with a suitable one-carbon source, such as formamide or triethyl orthoformate. The reaction conditions for this cyclization can be optimized to enhance the yield. For instance, the use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of related quinazolinones.
Once the 6-(2-methoxyethyl)quinazolin-4(3H)-one is prepared, the subsequent chlorination to yield this compound is a critical step. This transformation is commonly achieved using chlorinating agents like phosphorus oxychloride (POCl₃) or a mixture of triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄). The optimization of this step involves careful control of the reaction temperature and time to prevent the formation of byproducts. The use of a base, such as N,N-dimethylaniline, can also be employed to scavenge the HCl generated during the reaction, thereby improving the yield and purity of the final product.
The table below summarizes typical conditions for the synthesis and subsequent chlorination of quinazolinone precursors, which can be adapted for this compound.
| Step | Reactants | Reagents and Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Quinazolinone Formation | Anthranilic acid derivative, Formamide | Microwave irradiation, 150 °C, 10-20 min | 85-95 | General method |
| Chlorination | Quinazolin-4(3H)-one derivative | POCl₃, N,N-dimethylaniline, reflux, 2-4 h | 70-90 | researchgate.net |
| Chlorination | Quinazolin-4(3H)-one derivative | PPh₃, CCl₄, reflux, 4-6 h | 65-85 | General method |
Post-Synthetic Modifications and Derivatization of the Quinazoline Scaffold
The this compound molecule offers several sites for further chemical modification, allowing for the generation of a diverse library of derivatives. The primary sites for derivatization are the C-4 position, the 2-methoxyethyl side chain, and the quinazoline ring itself through annulation reactions.
Exploration of Substituent Effects at C-4
The chlorine atom at the C-4 position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide variety of substituents, which can significantly influence the biological activity of the resulting compounds. The electronic nature of the incoming nucleophile and the reaction conditions play a crucial role in the success of these transformations.
Common nucleophiles employed for the substitution of the C-4 chloro group include primary and secondary amines, anilines, and alcohols. The reaction is typically carried out in a suitable solvent such as isopropanol, ethanol, or dimethylformamide (DMF), often in the presence of a base like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) to neutralize the liberated HCl.
The following table illustrates the diversity of substituents that can be introduced at the C-4 position of 2-chloroquinazolines and the typical reaction conditions.
| Starting Material | Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Chloro-6,7-dimethoxyquinazoline | Various anilines | Isopropanol, reflux, 6 h | 4-Anilino-6,7-dimethoxyquinazolines | 75-90 | researchgate.net |
| 2,4-Dichloroquinazoline | Primary/Secondary amines | THF, rt, 1-3 h | 2-Chloro-4-aminoquinazolines | 80-95 | nih.gov |
| 2-Chloroquinazoline (B1345744) | Hydrazine hydrate | Ethanol, reflux, 4 h | 4-Hydrazino-2-chloroquinazoline | Good | General method |
Modifications of the 2-Methoxyethyl Side Chain
The 2-methoxyethyl side chain at the C-6 position provides another handle for chemical modification, albeit one that is less commonly explored than the C-4 position. Transformations of this side chain can lead to novel analogues with altered pharmacokinetic and pharmacodynamic properties.
One potential modification is the cleavage of the methyl ether to yield the corresponding alcohol. This can be achieved using strong Lewis acids such as boron tribromide (BBr₃). The resulting primary alcohol can then be further functionalized through esterification, etherification, or oxidation to an aldehyde or carboxylic acid.
Another approach involves the modification of the entire side chain. For instance, if the synthesis starts from a precursor with a different side chain, such as a nitro group, this can be reduced to an amine and subsequently acylated or alkylated to introduce a variety of functionalities. While direct modifications of the methoxyethyl group are less documented, the principles of functional group interconversion can be applied to design synthetic routes to a range of C-6 substituted quinazolines.
Heterocyclic Ring Annulation and Hybrid Compound Design
The quinazoline scaffold can be further elaborated by fusing additional heterocyclic rings, a strategy often employed to create more rigid and complex molecules with potentially enhanced biological activity. These annulation reactions can involve both the pyrimidine and the benzene rings of the quinazoline core.
One common approach involves the use of the C-4 hydrazino derivative of this compound. Condensation of the hydrazino group with α,β-unsaturated ketones or esters can lead to the formation of fused pyrazole (B372694) or pyridazine (B1198779) rings. Similarly, reaction with dicarbonyl compounds can yield fused triazine systems.
Furthermore, the this compound can be used as a building block in the design of hybrid molecules, where it is linked to another pharmacophore. For example, the C-4 position can be functionalized with a linker that is then coupled to another biologically active molecule, a strategy that has been successfully used to develop multi-target drugs. nih.gov
The table below provides examples of heterocyclic ring annulation reactions starting from substituted quinazolines.
| Starting Quinazoline | Reagents | Reaction Conditions | Fused Heterocycle | Reference |
|---|---|---|---|---|
| 4-Hydrazino-2-chloroquinazoline | Ethyl acetoacetate | Ethanol, reflux | Pyrazolo[1,5-c]quinazoline (B1257617) | General method |
| 2-Amino-3-cyanopyridine | 2-Chloro-6-substituted quinoline-3-carbaldehyde | Alcoholic medium, Acetic acid | Quinolino[3,2-e]pyrido[2,3-b]pyrimidine | |
| 2-(2-Bromophenyl)-1H-imidazole | Formamide | CuI catalyst, Cs₂CO₃, 1,4-dioxane, 110 °C | Imidazo[1,2-c]quinazoline | nih.gov |
Biological Activity and Mechanistic Insights of 2 Chloro 6 2 Methoxyethyl Quinazoline and Quinazoline Derivatives
Structure-Activity Relationship (SAR) Studies in Quinazoline (B50416) Chemotypes
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity. For quinazoline derivatives, these studies have elucidated key structural features that govern their biological actions. researchgate.net
The biological activity of quinazoline derivatives is highly dependent on the nature, position, and electronic properties of their substituents. nih.gov The quinazoline nucleus offers multiple sites for modification, with the C-2, C-4, and the benzene (B151609) ring positions being common points of derivatization.
Research has shown that substitutions on the quinazoline ring significantly influence the molecule's interaction with biological targets. For instance, in the context of anticancer activity, the aniline (B41778) moiety at the C-4 position and substituents at the C-6 position are critical for selectivity and potency. nih.gov Studies on 4-anilinoquinazoline (B1210976) derivatives have demonstrated that modifications at the 6- and 7-positions of the quinazoline core with dialkoxy groups can enhance binding to the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain. mdpi.com
The electronic nature of the substituents also plays a pivotal role. The introduction of electron-withdrawing groups can modulate the activity of the compound. For example, nitration, an electrophilic substitution, typically occurs at the 6-position, reflecting the electronic distribution within the fused ring system. nih.gov Conversely, the ring is highly reactive towards nucleophilic attack at the C-4 position. nih.gov In a series of insecticidal quinazolinone derivatives, compounds containing a substituted 3-Cl-5-CF3-2-pyridyl group, which has specific electronic properties, showed higher activity. acs.org Furthermore, the type of substituent at the 1-position of the quinazolinone ring was found to affect activity, with an acetyl group leading to higher potency than propanoyl or butyryl groups. acs.org
The incorporation of halogen atoms is a common strategy in drug design to modulate a compound's physicochemical properties and biological activity. In quinazoline derivatives, halogens can influence factors such as lipophilicity, metabolic stability, and binding interactions.
Studies have systematically evaluated the effect of different halogens on the antiproliferative activity of quinazoline compounds. In one study, the introduction of fluorine, chlorine, or bromine at the para-position of a phenyl ring attached to the quinazoline core resulted in increased antiproliferative activity against several cancer cell lines. nih.gov Notably, the bromo-substituted compound exhibited the most significant inhibitory effect against the MGC-803 cell line. nih.gov Similarly, replacing a fluorine atom with chlorine or bromine in a different series of quinazoline derivatives led to compounds with similar or improved inhibitory activity. nih.gov
In the context of antimicrobial activity, the presence of halogen substituents has also been shown to be beneficial. Some derivatives bearing chloro or hydroxy groups demonstrated very good antimicrobial activities. nih.gov Specifically, compounds with 6,8-diiodo substitutions on the quinazolinone ring have been synthesized and evaluated for their biological potential. researchgate.net The presence of a chloro group on certain quinazolinone derivatives was associated with good antimicrobial activity. nih.gov
Investigations into Enzyme Inhibition and Receptor Modulation
Quinazoline derivatives are known to interact with a variety of enzymes and receptors, which forms the basis of their therapeutic potential. Their ability to act as inhibitors of kinases, oxidoreductases, and cholinesterases has been a major focus of research.
The quinazoline scaffold is a well-established framework for the development of kinase inhibitors, particularly those targeting EGFR, a key player in cancer cell proliferation. mdpi.comnih.gov Several FDA-approved EGFR inhibitors, such as gefitinib (B1684475), erlotinib, and lapatinib, are based on the 4-anilinoquinazoline structure. mdpi.comnih.gov These molecules typically function by competing with ATP for binding at the kinase's active site. mdpi.com
SAR studies have been instrumental in developing potent and selective EGFR inhibitors. For example, selectivity for the HER2 kinase over EGFR was found to be dependent on the aniline moiety at C-4 and substituents at C-6 of the quinazoline ring. nih.gov Research has also focused on overcoming resistance to first-generation inhibitors, which often arises from mutations in the EGFR gene, such as T790M. nih.gov
Beyond EGFR, quinazoline derivatives have been investigated as inhibitors of other kinases. Some have shown inhibitory activity against Poly(ADP-ribose) polymerase (PARP), another important target in cancer therapy. mdpi.com Additionally, certain quinazoline compounds have been designed as dual inhibitors, targeting both EGFR and other kinases like c-Met, to address tumor growth more effectively. mdpi.com
Table 1: Kinase Inhibition by Selected Quinazoline Derivatives
| Compound/Derivative Class | Target Kinase(s) | Key Findings | Reference(s) |
|---|---|---|---|
| 4-Anilinoquinazolines | EGFR | The quinazoline core shows a high affinity for the EGFR kinase active site. | nih.gov |
| 6-Alkynyl-4-anilinoquinazolines | EGFR | Showed potent inhibitory activity (IC50 = 14.1 nM), higher than gefitinib. | mdpi.com |
| Quinazoline with thiophene (B33073) ring | EGFR | Compound (23) had an IC50 value of 3.4 µM against the A431 cancer cell line. | ekb.eg |
| Urea derivative of quinazoline | EGFRWT, EGFRL858R/T790M | Showed potent inhibitory activities with IC50 values of 0.8 and 2.7 nM, respectively. | mdpi.com |
| Quinazoline Derivative 6 | EGFR, c-Met | Dual inhibitor with IC50 values of 64.8 nM (EGFR) and 137.4 nM (c-Met). | mdpi.com |
Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a crucial role in the metabolism of neurotransmitters, making them important targets for the treatment of depression and neurodegenerative diseases. google.com Quinazoline and quinazolinone derivatives have emerged as potent inhibitors of these enzymes. nih.govresearchgate.net
Studies have identified quinazolinone derivatives with high inhibitory activity and selectivity for MAO-A. nih.gov For instance, certain quinazolinone amino acid hydrazides demonstrated MAO-A inhibition comparable to the standard drug clorgyline, with significant selectivity over MAO-B. nih.gov Computational docking studies have helped to understand the interactions between these inhibitors and the active sites of MAO-A and MAO-B, revealing that binding is often driven by hydrophobic interactions. nih.gov The differences in intermolecular hydrophobic and hydrogen bonding interactions with each MAO isoform correlate with the observed biological selectivity. nih.gov
Table 2: Monoamine Oxidase (MAO) Inhibition by Quinazoline Derivatives
| Compound/Derivative Class | Target Enzyme | IC50 Value | Selectivity Index (SI) | Reference(s) |
|---|---|---|---|---|
| Quinazolinone Amino Acid Hydrazide (Cmpd 7) | MAO-A | 3.6 x 10⁻⁹ M | - | nih.gov |
| Quinazolinone Amino Acid Hydrazide (Cmpd 10) | MAO-A | 2.8 x 10⁻⁹ M | - | nih.gov |
| Quinazolinone Amino Acid Hydrazide (Cmpd 15) | MAO-A | 2.1 x 10⁻⁹ M | 39524 | nih.gov |
| Clorgyline (Standard) | MAO-A | 2.9 x 10⁻⁹ M | 33793 | nih.gov |
| Pyrazoline-Quinazolinone Hybrids | MAO-A / MAO-B | Varies | Varies | nih.gov |
Cholinesterases, particularly acetylcholinesterase (AChE), are key enzymes in the nervous system, and their inhibition is a primary strategy for managing Alzheimer's disease. nih.govnih.gov The quinazoline scaffold has been explored for its potential to yield effective cholinesterase inhibitors. nih.govresearchgate.net
Recent research has focused on developing multifunctional quinazolinone-based derivatives that not only inhibit cholinesterase but also possess other beneficial properties like anti-inflammatory and antioxidant activities. nih.gov In one study, several newly synthesized quinazolinone derivatives showed promising in vitro AChE inhibition. nih.gov Further in vivo testing confirmed their anti-acetylcholinesterase activity and neuroprotective effects in animal models. nih.gov Molecular docking studies have provided insights into how these derivatives bind to the active site of AChE, highlighting significant interactions. nih.gov The diverse therapeutic potential of quinazoline derivatives makes them valuable structures in the search for new treatments for complex, multifactorial diseases like Alzheimer's. nih.gov
Modulation of Neurotransmitter Receptors (e.g., N-Methyl-D-aspartate Receptor (NMDAR) Antagonism)
The N-methyl-D-aspartate (NMDA) receptor, a crucial component in synaptic plasticity and memory function, has been identified as a target for quinazoline derivatives. Aberrant NMDA receptor activity is implicated in various neurological disorders, making its modulation a significant therapeutic strategy.
Research has shown that certain quinazolinone derivatives can act as NMDA receptor antagonists. For instance, quinazolinones incorporating thiobarbituric acid and barbituric acid moieties have been synthesized and evaluated for their anticonvulsant activity, which is linked to NMDA receptor antagonism. In silico docking studies and in vivo evaluations in NMDA-induced convulsion models have demonstrated that these compounds can exhibit potent anticonvulsant effects, suggesting their potential as leads for NMDA antagonist development. semanticscholar.org
Furthermore, studies on pyrazolo[1,5-c]quinazoline (B1257617) derivatives have revealed their affinity for the glycine (B1666218) binding site on the NMDA receptor. nih.gov Specific substitutions on the pyrazolo[1,5-c]quinazoline core, such as a C-1 lipophilic substituent or a C-1 anionic carboxylate residue, can enhance selectivity and affinity for the Gly/NMDA receptor. nih.gov Notably, 1,2-dicarboxylic acid derivatives within this series have shown high potency in binding to the Gly/NMDA receptor. nih.gov Similarly, quinoxaline (B1680401) derivatives, which are structurally related to quinazolines, have also been identified as high-affinity antagonists of the NMDA receptor-associated glycine sites. nih.gov
| Quinazoline Series | Target | Observed Activity | Key Findings |
|---|---|---|---|
| Quinazolinones with thiobarbituric/barbituric acid moieties | NMDA Receptor | Anticonvulsant | Showed potent anticonvulsant activity in NMDA-induced convulsion models. |
| Pyrazolo[1,5-c]quinazolines | Gly/NMDA Receptor | High-affinity binding | Substituents at C-1 position influence affinity and selectivity. nih.gov |
| Quinoxaline derivatives | NMDA Receptor-associated glycine sites | High-affinity antagonism | Inhibited [3H]glycine binding. nih.gov |
Cyclooxygenase (COX) Enzyme Interactions
Cyclooxygenase (COX) enzymes, which exist as two primary isoforms (COX-1 and COX-2), are key mediators of inflammation. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a major role in inflammatory responses. Consequently, selective COX-2 inhibitors are sought after as anti-inflammatory agents with potentially fewer side effects than non-selective NSAIDs.
Quinazoline derivatives have emerged as a promising class of COX inhibitors. Several studies have focused on designing and synthesizing quinazoline-based compounds with selective COX-2 inhibitory activity. rajpub.com For example, a series of 1-(4-Acetylphenyl)-7,7-dimethyl-3-(substitutedphenyl)-1,2,3,4,7,8-octahydroquinazolin-5(6H)-ones demonstrated potent and selective COX-2 inhibition. rajpub.com Molecular docking studies have helped to elucidate the binding modes of these compounds within the COX-2 active site. rajpub.com
Conversely, other research efforts have aimed at developing selective COX-1 inhibitors from the quinazoline scaffold, driven by the discovery of COX-1's role in various cancers and its cardioprotective effects. nih.govacs.org Three series of 2,4,7-substituted quinazolines were synthesized, and several compounds exhibited high selectivity for COX-1, with some being totally inactive against COX-2. nih.gov The structural features dictating this selectivity were explored through in silico modeling, which suggested that a hydrogen bond between a secondary amine on the quinazoline and the Tyr355 residue in the COX-1 binding site is crucial for activity. nih.govacs.org
Additionally, hybrid molecules incorporating a quinazoline core with other pharmacophores, like ibuprofen (B1674241), have been designed as dual inhibitors of the epidermal growth factor receptor tyrosine kinase domain (EGFR-TKD) and COX-2. nih.gov One such derivative showed potent anti-inflammatory activity, being five times more potent than ibuprofen in an in vivo assay. nih.gov
| Quinazoline Series | Target Selectivity | Inhibitory Concentration (IC50) | Reference Compound |
|---|---|---|---|
| 1-(4-Acetylphenyl)-7,7-dimethyl-3-(substitutedphenyl)-1,2,3,4,7,8-octahydroquinazolin-5(6H)-ones | COX-2 Selective | 0.22–1.42 μM | Celecoxib (IC50 = 0.05 μM) rajpub.com |
| 2,4,7-substituted quinazolines | COX-1 Selective | 64 nM (best inhibitor) | Ibuprofen (IC50 = 2.19 μM) nih.gov |
| Pyrazolo[5,1-b]quinazoline derivative | COX-2 Selective | 47 nM | - |
Cellular and Molecular Mechanisms of Action (in vitro, pre-clinical)
Antineoplastic Mechanisms (e.g., Cell Proliferation Inhibition, Apoptosis Induction, Cell Cycle Arrest)
The quinazoline scaffold is a cornerstone in the development of anticancer agents, with several derivatives acting as potent inhibitors of various molecular targets involved in cancer progression. nih.gov
Cell Proliferation Inhibition: Many quinazoline derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation. nih.gov For instance, they have been developed as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme vital for DNA repair in cancer cells. nih.gov
Apoptosis Induction: Quinazoline compounds have been shown to induce apoptosis (programmed cell death) in cancer cells through multiple pathways. Some derivatives trigger the intrinsic apoptotic pathway by causing the release of cytochrome c from mitochondria, which in turn activates caspases 9 and 3/7. nih.gov Others can activate the extrinsic pathway involving caspase-8 and inhibit the pro-survival NF-κB signaling pathway. nih.gov Fumiquinazolines F and G, natural alkaloids with a quinazoline core, have been shown to inhibit epithelial-mesenchymal transition (EMT), a process critical for cancer cell migration and metastasis, in triple-negative breast cancer cells. mdpi.com
Cell Cycle Arrest: The ability to halt the cell cycle is another key antineoplastic mechanism of quinazoline derivatives. For example, a 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone derivative was found to induce G2/M-phase cell cycle arrest in oral squamous cell carcinoma cells. mdpi.com This arrest was associated with the upregulation of cell cycle protein B and increased phosphorylation of histone H3, ultimately leading to mitotic arrest and subsequent apoptosis. mdpi.com
| Quinazoline Derivative Class | Mechanism | Cancer Cell Line | Key Findings |
|---|---|---|---|
| Quinazoline-2,4(1H,3H)-diones | PARP-1 Inhibition | - | Exhibited promising PARP-1 inhibitory activity with IC50 values in the nanomolar range. nih.gov |
| General Quinazolines | Apoptosis Induction (Intrinsic & Extrinsic) | Human breast cancer cells (MCF-7) | Induced cytochrome c release and activated caspases. nih.gov |
| 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone | Cell Cycle Arrest (G2/M phase) | Oral squamous cell carcinoma | Upregulated cell cycle protein B and led to mitotic arrest. mdpi.com |
| Fumiquinazolines F and G | Inhibition of EMT | Triple-negative breast cancer (MDA-MB-231) | Inhibited cell proliferation and migration. mdpi.com |
Anti-inflammatory Pathways (e.g., Cytokine Modulation, Immune Response Regulation)
Quinazoline derivatives have demonstrated significant anti-inflammatory properties by modulating various components of the inflammatory cascade. mdpi.comencyclopedia.pub
Cytokine Modulation: A key mechanism of their anti-inflammatory action is the inhibition of pro-inflammatory cytokines. Studies have shown that quinazolines can suppress the production of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6. nih.gov A novel quinazoline derivative, SH-340, was found to inhibit the expression of Thymic Stromal Lymphopoietin (TSLP), a cytokine involved in atopic dermatitis, in human keratinocytes. nih.gov This inhibition was linked to the suppression of the IL-4/IL-13-STAT6 signaling pathway. nih.gov Another quinazoline-based drug, JTE-052 (delgocitinib), a potent JAK inhibitor, has been shown to reduce inflammation in a mouse model of atopic dermatitis by inhibiting pro-inflammatory cytokines and chemokines. nih.gov
Immune Response Regulation: Beyond cytokine modulation, quinazolines can regulate the broader immune response. They have been shown to modulate the immune response in the skin and inhibit the proliferation of skin cells. nih.gov Some pyrazolo[1,5-a]quinazoline derivatives have been identified as inhibitors of mitogen-activated protein kinase (MAPK) pathways, particularly the c-Jun N-terminal kinase (JNK) pathway, which is heavily involved in inflammatory processes. nih.gov
Antioxidant Defense Systems (e.g., Reactive Oxygen Species Scavenging)
Reactive oxygen species (ROS) are highly reactive molecules that can cause significant damage to cells, and an imbalance in their production and elimination leads to oxidative stress, a condition implicated in numerous diseases. Quinazoline and quinazolinone derivatives have been investigated for their antioxidant potential.
The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals. semanticscholar.org The DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay is a common method used to evaluate this property. Studies have shown that the antioxidant capacity of quinazolinones can be significantly influenced by the nature and position of substituents on the quinazolinone ring. nih.gov For example, the presence of hydroxyl groups on a phenyl ring at the 2-position of the quinazolin-4(3H)-one scaffold is often required for antioxidant activity. nih.gov The addition of an ethylene (B1197577) linker between the quinazolinone ring and a phenolic substituent has also been shown to increase antioxidant activity. nih.gov
Hybrid molecules created by linking quinazolin-4(3H)-one with polyphenolic compounds have also been synthesized and have shown enhanced antiradical action, particularly ortho-diphenolic derivatives. nih.gov Some synthesized Schiff base derivatives of 2-methylquinazolin-4(3H)-one have demonstrated excellent scavenging capacity against both DPPH and nitric oxide (NO) radicals, in some cases exceeding that of the standard antioxidant, ascorbic acid. semanticscholar.org
| Quinazoline Series | Antioxidant Assay | Key Structural Features for Activity | Comparison |
|---|---|---|---|
| 2-Phenylquinazolin-4(3H)-ones | DPPH, ABTS, CUPRAC | Ortho or para hydroxyl groups on the phenyl ring. nih.gov | - |
| Quinazolin-4(3H)-one linked with polyphenols | DPPH | Ortho-diphenolic substitution. nih.gov | - |
| Schiff bases of 2-methylquinazolin-4(3H)-one | DPPH, Nitric Oxide Scavenging | - | Some compounds showed higher activity than ascorbic acid. semanticscholar.org |
Antimicrobial Modalities
The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents, and quinazoline derivatives have been identified as a promising class of compounds with a broad spectrum of activity against bacteria and fungi. mdpi.comtandfonline.comnih.gov
The antimicrobial efficacy of quinazolines is highly dependent on their substitution patterns. For instance, a series of 6-iodo-2-phenylquinazolin-4(3H)-one derivatives, particularly thioureide and carbohydrazide (B1668358) derivatives, displayed excellent broad-spectrum antimicrobial activity. tandfonline.com Their inhibitory activity was generally higher against Gram-positive bacteria compared to Gram-negative bacteria. tandfonline.com
Other studies have reported on 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives that possess strong activity against both Gram-positive and Gram-negative bacteria, as well as several fungal strains. benthamdirect.com Similarly, the synthesis of 2,3-disubstituted (3H)-quinazolinone derivatives has yielded compounds with mild to high antibacterial effects, especially against Gram-negative bacteria, and sensitivity across all tested fungal strains. nih.gov The incorporation of aza isatin (B1672199) moieties into 4(3H)-quinazolinones has also resulted in derivatives with notable activity against both bacteria and fungi. nih.gov Some quinazoline derivatives have also shown potential against common skin pathogens like Staphylococcus aureus. nih.gov
| Quinazoline Series | Spectrum of Activity | Key Findings |
|---|---|---|
| 6-Iodo-2-phenylquinazolin-4(3H)-one derivatives | Broad-spectrum antibacterial | Thioureide and carbohydrazide derivatives were most active, especially against Gram-positive bacteria. tandfonline.com |
| 2-Thioxo-benzo[g]quinazolin-4(3H)-one derivatives | Broad-spectrum antibacterial and antifungal | Several compounds showed strong activity against various bacterial and fungal strains. benthamdirect.com |
| 2,3-Disubstituted (3H)-quinazolinones | Antibacterial (especially Gram-negative) and antifungal | All tested fungal strains were sensitive. nih.gov |
| Aza isatin-quinazolinone derivatives | Antibacterial and antifungal | N-hexyl substituted isatin-quinazoline derivative was particularly active. nih.gov |
Biological Evaluation Methodologies (Pre-clinical, In Vitro)
The pre-clinical and in vitro evaluation of quinazoline derivatives typically involves a battery of assays designed to assess their impact on cell health, specific enzyme functions, and interactions with cellular receptors. These evaluations are crucial for identifying potential therapeutic candidates and understanding their mechanisms of action at a molecular level.
Cell-based assays are fundamental in the initial screening of quinazoline compounds to determine their effects on cancer cell growth and survival. These assays measure the ability of a compound to inhibit cell proliferation or induce cell death (cytotoxicity).
A commonly used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability. In one study, a series of novel 6-chloro-quinazolin derivatives were evaluated for their antitumor activities against human gastric carcinoma (MGC-803), breast cancer (Bcap-37), and prostate cancer (PC3) cell lines. nih.gov The results indicated that several of these compounds demonstrated significant dose-dependent inhibition of cell proliferation. nih.gov For example, two compounds, 5a and 5f, were particularly potent, leading to further investigation of their apoptosis-inducing capabilities through fluorescent staining and flow cytometry. nih.gov
Another study on novel 2-chloroquinazoline (B1345744) derivatives tested their anti-proliferation activities against four cancer cell lines with high expression of the Epidermal Growth Factor Receptor (EGFR): A549 (lung cancer), NCI-H1975 (lung cancer), AGS (gastric cancer), and HepG2 (liver cancer). nih.gov The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify the compounds' potency. nih.gov
The following table summarizes the cytotoxic activity of selected 2-chloroquinazoline derivatives against various cancer cell lines, as determined by cell viability assays.
| Compound | Cell Line | IC50 (µM) | Reference |
| 10b | A549 | 3.68 | nih.gov |
| NCI-H1975 | 10.06 | nih.gov | |
| AGS | 1.73 | nih.gov | |
| HepG2 | 2.04 | nih.gov | |
| Gefitinib (Control) | A549 | >40 | nih.gov |
| NCI-H1975 | 0.05 | nih.gov | |
| AGS | 1.75 | nih.gov | |
| HepG2 | 3.71 | nih.gov |
This table is interactive. You can sort and filter the data.
These cell-based assays are critical first steps in identifying quinazoline derivatives with potential as anticancer agents and provide the basis for further mechanistic studies.
Many quinazoline derivatives exert their biological effects by inhibiting the activity of specific enzymes that are crucial for cell signaling and survival. Enzyme activity assays are therefore essential for characterizing the mechanism of action of these compounds.
A primary target for many quinazoline-based anticancer drugs is the Epidermal Growth Factor Receptor (EGFR) , a member of the receptor tyrosine kinase family. Overactivity of EGFR is a hallmark of many cancers. Assays are performed to measure the ability of a compound to inhibit the kinase activity of EGFR. For instance, novel 2-chloro-4-anilino-quinazoline derivatives were designed and evaluated as dual inhibitors of EGFR and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), another important receptor tyrosine kinase involved in angiogenesis. nih.gov The inhibitory effects of these compounds were quantified, and structure-activity relationship (SAR) studies helped to identify the key molecular features required for potent inhibition. nih.gov
Another study synthesized a series of novel 2-chloroquinazoline derivatives and tested their inhibitory activity against the EGFR enzyme. nih.gov Compound 10b , which showed significant anti-proliferative activity, was further evaluated for its effect on the EGFR signaling pathway using Western blotting to detect the phosphorylation status of downstream proteins. nih.gov
The table below presents the enzymatic inhibitory activity of a selected 2-chloro-4-anilino-quinazoline derivative against EGFR and VEGFR-2.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 8o | EGFR | 0.03 | nih.gov |
| VEGFR-2 | 0.15 | nih.gov | |
| Sorafenib (Control) | EGFR | 0.08 | nih.gov |
| VEGFR-2 | 0.02 | nih.gov |
This table is interactive. You can sort and filter the data.
These enzymatic assays provide direct evidence of a compound's interaction with its molecular target and are crucial for optimizing the potency and selectivity of new drug candidates.
Functional assays for receptor binding are employed to determine the affinity and selectivity of quinazoline derivatives for specific cellular receptors. These assays are particularly important for compounds that are designed to modulate the function of G-protein coupled receptors (GPCRs) or other cell surface receptors.
One such example involves the histamine (B1213489) H4 receptor (H4R) , a GPCR involved in inflammatory responses. A study focused on the optimization of quinazoline-containing ligands for the H4R. nih.gov They utilized receptor binding assays to determine the binding affinity (pKi) of the synthesized compounds. These assays typically involve the use of a radiolabeled ligand that binds to the receptor, and the ability of the test compound to displace the radioligand is measured. The results of these binding studies guided the structural modifications of the quinazoline scaffold to improve H4R affinity and develop potent inverse agonists. nih.gov
Another investigation explored quinazoline derivatives as inverse agonists for the histamine H4 receptor, which also included the evaluation of their binding affinity. nih.gov
The following table shows the binding affinity of a selected quinazoline sulfonamide derivative for the human histamine H4 receptor.
| Compound | Receptor | pKi | Reference |
| 54 | Human H4R | 8.31 ± 0.10 | nih.gov |
This table is interactive. You can sort and filter the data.
Receptor binding assays are essential for characterizing the pharmacological profile of quinazoline derivatives and are a key component in the development of receptor-targeted therapies.
Computational and Chemoinformatic Approaches in Quinazoline Research
Molecular Docking and Ligand-Target Interaction Analysis: A General Perspective on Quinazolines
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For quinazoline (B50416) derivatives, docking studies have been instrumental in understanding their interaction with various biological targets, such as protein kinases. nih.govnih.gov These studies often reveal key binding modes and affinities, which are crucial for the rational design of more potent and selective inhibitors.
Prediction of Binding Modes and Affinities
In the broader context of quinazoline research, predicting binding modes involves identifying the most energetically favorable conformation of the ligand within the active site of a target protein. The affinity, often expressed as a binding energy value, quantifies the strength of this interaction. For instance, studies on other quinazoline derivatives have shown that the quinazoline ring can form crucial hydrogen bonds and π-π stacking interactions with the target protein. researchgate.netnih.gov However, without specific studies on 2-Chloro-6-(2-methoxyethyl)quinazoline, any prediction of its binding mode and affinity would be purely speculative.
Identification of Key Amino Acid Residues
A critical outcome of molecular docking is the identification of key amino acid residues in the target's binding site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, in the case of some quinazoline-based inhibitors, interactions with specific methionine or lysine (B10760008) residues in the kinase hinge region have been identified as crucial for their inhibitory activity. nih.gov The specific amino acid residues that would interact with this compound remain undetermined due to a lack of targeted research.
Molecular Dynamics Simulations and Conformational Analysis: Extrapolations from Quinazoline Studies
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, offering insights into its stability and the conformational changes that may occur over time.
Assessment of Complex Stability and Dynamics
MD simulations on various quinazoline-protein complexes have been used to assess their stability by analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms. nih.govresearchgate.net A stable complex is often indicated by low RMSD values over the simulation period. The dynamics of the complex can reveal how the ligand affects the flexibility of the protein.
Free Energy Calculations and Pathway Elucidation
Free energy calculations, such as MM/PBSA and MM/GBSA, are often employed post-MD simulation to provide a more accurate estimation of the binding affinity. These methods consider the solvent effects and entropic contributions to binding. While these calculations have been applied to other quinazolines to rank their binding potencies, no such data exists for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling: A Tool for Predicting Activity
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for activity. nih.govnih.gov A typical QSAR study on quinazolines would involve a dataset of derivatives with known activities, from which a predictive model is built. The lack of a specific dataset for this compound and its analogues prevents the development of a targeted QSAR model.
Development of Predictive Models for Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of computational drug discovery, aiming to establish a mathematical correlation between the chemical structure of a compound and its biological activity. researchgate.net For quinazoline derivatives, numerous QSAR models have been developed to predict their efficacy as anticancer, anti-inflammatory, and antimicrobial agents, among other therapeutic applications. nih.govnih.gov
These predictive models are typically built using a dataset of quinazoline analogs with known biological activities. The process involves calculating a wide array of molecular descriptors for each compound and then employing statistical methods to identify the descriptors that best correlate with the observed activity. nih.gov Machine learning algorithms, such as multiple linear regression (MLR), partial least squares (PLS), and support vector machines (SVM), are frequently used to construct these models. nih.govbiointerfaceresearch.com For instance, a study on quinazoline derivatives as anticancer agents might use the half-maximal inhibitory concentration (IC50) as the dependent variable to be predicted by the model. biointerfaceresearch.com
The ultimate goal of these models is to enable the virtual screening of large compound libraries and to guide the design of new, more potent derivatives. By understanding the structural features that enhance or diminish biological activity, researchers can prioritize the synthesis of compounds with a higher probability of success, thereby saving time and resources. nih.gov
Descriptors and Statistical Validation
The predictive power of a QSAR model is fundamentally dependent on the quality of the molecular descriptors used and the rigor of its statistical validation.
Molecular Descriptors:
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. For quinazoline derivatives, a variety of descriptors are commonly employed in QSAR studies: nih.govresearchgate.netdergipark.org.tr
Constitutional Descriptors: These describe the basic molecular composition, such as molecular weight and atom counts.
Topological Descriptors: These reflect the connectivity of atoms within the molecule.
Geometrical Descriptors: These relate to the three-dimensional shape of the molecule.
Physicochemical Descriptors: These include properties like logP (lipophilicity), molar refractivity, and polar surface area.
Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these can include HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and dipole moments. researchgate.net
Statistical Validation:
To ensure a QSAR model is robust and has predictive power, it must undergo thorough statistical validation. researchgate.net Key validation metrics include: nih.gov
Coefficient of determination (R²): This indicates how well the model fits the training data.
Cross-validated R² (Q²): This is a measure of the model's internal predictive ability, often calculated using the leave-one-out (LOO) method. nih.gov
External validation: The model's predictive performance is assessed on an external set of compounds that were not used in model development. The predictive R² (R²pred) is a common metric for external validation. biointerfaceresearch.com
A well-validated QSAR model will have high values for R², Q², and R²pred, indicating that it is both internally consistent and capable of accurately predicting the activity of new compounds. frontiersin.org
Table 1: Examples of Molecular Descriptors Used in Quinazoline QSAR Studies
| Descriptor Type | Example Descriptor | Description |
| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| Topological | Wiener Index | A distance-based descriptor reflecting molecular branching. |
| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. |
| Quantum-Chemical | HOMO Energy | The energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |
| Quantum-Chemical | LUMO Energy | The energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |
Table 2: Statistical Validation Parameters for QSAR Models of Quinazoline Derivatives
| Parameter | Description | Acceptable Value |
| R² | Coefficient of determination | > 0.6 |
| Q² (LOO) | Cross-validated correlation coefficient | > 0.5 |
| R²pred | Predictive correlation coefficient for the external test set | > 0.5 |
In Silico Pharmacokinetic and Drug-Likeness Predictions (Methodologies)
Beyond predicting biological activity, computational methods are crucial for assessing the pharmacokinetic properties and drug-likeness of compounds like this compound. These in silico predictions help to identify potential liabilities early in the drug discovery process.
Computational Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME)
ADME properties determine the bioavailability and persistence of a drug in the body. Various computational models and software platforms, such as SwissADME and pkCSM, are used to predict these properties for quinazoline derivatives. nih.gov Key ADME parameters that are computationally assessed include:
Absorption: Predictions of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 cells) are common.
Distribution: Parameters such as plasma protein binding and volume of distribution are estimated.
Metabolism: The likelihood of a compound being a substrate or inhibitor of cytochrome P450 (CYP) enzymes is often predicted, as this can indicate potential drug-drug interactions.
Excretion: Predictions may include total clearance and renal clearance.
These predictions are often based on established rules, such as Lipinski's Rule of Five, which provides a general guideline for oral bioavailability.
Table 3: Predicted ADME Properties for a Representative Quinazoline Analog
| Property | Predicted Value | Implication |
| Human Intestinal Absorption | High | Good absorption from the gastrointestinal tract is likely. |
| Caco-2 Permeability | High | The compound is likely to permeate the intestinal wall. |
| CYP2D6 Inhibitor | No | Low probability of inhibiting this major drug-metabolizing enzyme. |
| Total Clearance (log ml/min/kg) | 0.5 | Indicates the rate at which the compound is removed from the body. |
Prediction of Blood-Brain Barrier Permeability
The ability of a compound to cross the blood-brain barrier (BBB) is critical for drugs targeting the central nervous system (CNS). For other drugs, BBB penetration may be an undesirable side effect. Computational models to predict BBB permeability are therefore highly valuable. nih.gov
These models often use a combination of molecular descriptors, including lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. nih.gov Machine learning methods, such as support vector machines (SVM), are frequently employed to build predictive models based on datasets of compounds with experimentally determined BBB permeability. nih.govnih.gov The output is often a classification (e.g., BBB+ for permeable, BBB- for non-permeable) or a quantitative prediction of the brain-to-plasma concentration ratio (logBB). researchgate.net For many quinazoline-based therapeutics, particularly in oncology, avoiding BBB penetration is often desirable to minimize CNS side effects. bioascent.comfrontiersin.org
Table 4: Computational Models for Predicting BBB Permeability
| Model Type | Key Descriptors | Output |
| Rule-based | logP, PSA, Molecular Weight | Classification (e.g., Yes/No) |
| Regression Models | Various physicochemical descriptors | Quantitative logBB value |
| Machine Learning (e.g., SVM) | Molecular fingerprints, various descriptors | Classification (BBB+/BBB-) or quantitative prediction |
Future Research Directions and Translational Perspectives
Design and Synthesis of Advanced Quinazoline (B50416) Analogues
The synthetic tractability of the quinazoline core allows for the systematic modification of 2-Chloro-6-(2-methoxyethyl)quinazoline to generate novel analogues with potentially superior pharmacological profiles. A primary strategy involves the regioselective substitution at the C4 position, a well-established approach for creating 4-aminoquinazoline derivatives. google.com The chlorine atom at the C2 position can also be a site for nucleophilic substitution, enabling the introduction of a wide array of functional groups.
Future synthetic endeavors will likely focus on creating libraries of derivatives by varying the substituents at these key positions. For instance, replacing the chloro group at C2 with different moieties could modulate the compound's electronic and steric properties, influencing its interaction with biological targets. Similarly, the introduction of diverse amines at the C4 position can lead to compounds with altered target affinities and selectivities. The 6-(2-methoxyethyl) group is also amenable to modification, which could impact the compound's solubility and metabolic stability.
A general synthetic scheme for such analogues might start from a suitably substituted anthranilic acid, which is then cyclized to form the quinazoline ring system. Subsequent chlorination and nucleophilic substitution reactions would yield the desired derivatives. researchgate.net
Table 1: Potential Advanced Analogues of this compound and their Rationale
| Compound Name | Modification from Parent Compound | Rationale for Synthesis |
| 4-Anilino-6-(2-methoxyethyl)quinazoline | Replacement of the 2-chloro group with an aniline (B41778) moiety at the 4-position. | To explore potential inhibition of receptor tyrosine kinases like EGFR, a common target for 4-anilinoquinazolines. |
| 2-Amino-6-(2-methoxyethyl)quinazoline | Substitution of the 2-chloro group with an amino group. | To investigate potential interactions with different biological targets and improve solubility. |
| 2-Chloro-6-(2-hydroxyethyl)quinazoline | Demethylation of the methoxyethyl side chain. | To assess the impact of a hydroxyl group on hydrogen bonding interactions with target proteins and on metabolic pathways. |
| 2,4-Diamino-6-(2-methoxyethyl)quinazoline | Substitution of both the 2-chloro and a hypothetical 4-chloro group with amino functionalities. | To explore dual-targeting possibilities and enhance water solubility. |
Discovery of Novel Biological Targets and Polypharmacology
Quinazoline derivatives are renowned for their ability to interact with a multitude of biological targets, a phenomenon known as polypharmacology. nih.gov While many quinazolines are investigated as kinase inhibitors, particularly against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), the structural features of This compound may confer affinity for other, less-explored targets. nih.govnih.gov
Future research should aim to elucidate the full biological activity spectrum of this compound and its analogues. This can be achieved through comprehensive screening against panels of kinases and other enzyme families. For example, some quinazolines have shown activity against targets such as microtubules, suggesting a potential role in disrupting cell division in cancer. nih.gov Others have demonstrated anti-inflammatory or antimicrobial properties. nih.govnih.gov
The exploration of polypharmacology is crucial, as targeting multiple pathways simultaneously can lead to more effective therapies and may help in overcoming drug resistance. Understanding the off-target effects of This compound derivatives is also essential for predicting potential side effects and for identifying opportunities to repurpose these compounds for new therapeutic indications.
Refinement of Computational Models for Quinazoline Optimization
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds. nih.gov For This compound , the development of robust computational models is key to accelerating the discovery of more potent and selective analogues.
Molecular docking studies can be employed to predict the binding modes of this compound and its derivatives within the active sites of various target proteins. nih.gov These models can help to rationalize structure-activity relationships (SAR) observed from experimental data and guide the design of new compounds with improved binding affinities. For instance, docking simulations could reveal how modifications to the 6-(2-methoxyethyl) side chain might lead to more favorable interactions with a specific pocket in a target enzyme. nih.gov
Beyond static docking, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological system. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of analogues with their biological activities, allowing for the prediction of the potency of yet-to-be-synthesized compounds.
Table 2: Computational Approaches for Optimizing this compound Analogues
| Computational Method | Application | Expected Outcome |
| Molecular Docking | Predict binding poses and affinities of analogues in target proteins. | Identification of key interactions and guidance for structural modifications to enhance binding. |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the ligand-protein complex. | Understanding the stability of binding and the role of conformational changes. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity. | Predictive models to estimate the potency of new analogues prior to synthesis. |
| ADMET Prediction | In silico assessment of absorption, distribution, metabolism, excretion, and toxicity. | Early identification of compounds with poor pharmacokinetic profiles, reducing late-stage attrition. |
Strategic Integration of Synthetic and Computational Methodologies
The most effective approach to drug discovery involves a tight integration of synthetic chemistry and computational modeling. researchgate.net This synergistic workflow allows for a continuous cycle of design, synthesis, testing, and refinement.
In the context of This compound , this would involve an iterative process. Initially, computational models would be used to design a focused library of analogues predicted to have high affinity for a particular target. These compounds would then be synthesized and their biological activity evaluated. The experimental results would be fed back into the computational models to refine them and improve their predictive power. This iterative cycle allows for a more efficient exploration of the chemical space and a higher probability of identifying compounds with the desired therapeutic properties.
This integrated approach has been successfully applied to the development of other quinazoline-based compounds and holds significant promise for advancing This compound from a chemical entity to a potential therapeutic candidate. google.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
